5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
5-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS: 380340-45-4) is a triazolopyrimidine derivative with the molecular formula C₇H₆F₃N₅ and a molecular weight of 217.15 g/mol . The compound features a trifluoromethyl group at position 2 and an amine at position 7 on the fused triazolopyrimidine core. Despite initial poor antimalarial activity, structural optimizations of related derivatives have demonstrated improved potency, highlighting its role as a scaffold for lead optimization .
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5/c1-3-2-4(11)15-6(12-3)13-5(14-15)7(8,9)10/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCPPCZBRATEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368312 | |
| Record name | 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380340-45-4 | |
| Record name | 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . Another method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly methods has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . By inhibiting this enzyme, the compound can disrupt the synthesis of nucleotides, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazolopyrimidine Core
The biological activity of triazolopyrimidines is highly sensitive to substituent modifications. Key analogues and their properties are summarized below:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Role of Trifluoromethyl vs. Other Substituents
- Trifluoromethyl (CF₃): Enhances metabolic stability and electron-withdrawing effects, critical for PfDHODH inhibition . However, bulkier groups (e.g., pentafluorosulfanyl in Compound 51) improve potency by increasing hydrophobic interactions .
- Methoxymethyl (OCH₃): Improves solubility but may reduce membrane permeability in polar environments .
- Chlorophenyl (Cl-Ph): Introduced in derivatives, these groups increase lipophilicity but may lead to off-target toxicity .
Key Research Findings
Biological Activity
5-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C7H5F3N4
- Molecular Weight : 218.136 g/mol
- IUPAC Name : this compound
- CAS Number : 198953-53-6
Antiviral Activity
Research has indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit antiviral properties. A study demonstrated that certain analogs could inhibit HIV-1 RNase H with IC50 values in the micromolar range (e.g., 17.7 µM and 13.1 µM) . This suggests that compounds like this compound may also possess similar antiviral properties.
Anti-Cancer Activity
In vitro studies have shown that compounds with similar structures can inhibit angiogenesis markers such as VEGF and MMP-9 in breast cancer cells (MDA-MB-231) . This points to a potential anti-cancer mechanism for this compound and its analogs.
Enzymatic Inhibition
The compound has been evaluated for its inhibitory effects on thymidine phosphorylase. Some analogs showed comparable or improved inhibitory activity compared to standard reference compounds . The presence of the trifluoromethyl group is believed to enhance the binding affinity for target enzymes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:
| Compound Variation | IC50 (µM) | Biological Activity |
|---|---|---|
| Base Compound | N/A | Reference |
| Analog A | 42.63 | Thymidine Phosphorylase Inhibition |
| Analog B | 17.7 | HIV RNase H Inhibition |
| Analog C | 0.8 | Potent RNase H Inhibition |
These findings indicate that modifications to the triazolo-pyrimidine structure can significantly influence biological activity.
Case Study 1: HIV Inhibition
A series of compounds derived from the triazolo-pyrimidine scaffold were tested for their ability to inhibit HIV replication. The study found that specific substitutions at the C-2 and C-5 positions enhanced antiviral potency .
Case Study 2: Cancer Cell Line Studies
In a study examining the effects of various triazolo-pyrimidines on cancer cell lines, it was observed that compounds with a trifluoromethyl group exhibited reduced cell proliferation in MDA-MB-231 cells. This suggests a promising avenue for further research into anti-cancer therapies utilizing this scaffold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
